4-Chlorothieno[2,3-B]pyridine-2-carboxylic acid
CAS No.: 1379335-94-0
Cat. No.: VC8236681
Molecular Formula: C8H4ClNO2S
Molecular Weight: 213.64
* For research use only. Not for human or veterinary use.
![4-Chlorothieno[2,3-B]pyridine-2-carboxylic acid - 1379335-94-0](/images/structure/VC8236681.png)
Specification
CAS No. | 1379335-94-0 |
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Molecular Formula | C8H4ClNO2S |
Molecular Weight | 213.64 |
IUPAC Name | 4-chlorothieno[2,3-b]pyridine-2-carboxylic acid |
Standard InChI | InChI=1S/C8H4ClNO2S/c9-5-1-2-10-7-4(5)3-6(13-7)8(11)12/h1-3H,(H,11,12) |
Standard InChI Key | VGXKUAIWPFROEJ-UHFFFAOYSA-N |
SMILES | C1=CN=C2C(=C1Cl)C=C(S2)C(=O)O |
Canonical SMILES | C1=CN=C2C(=C1Cl)C=C(S2)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s core structure consists of a thieno[2,3-b]pyridine scaffold—a bicyclic system merging a thiophene ring (five-membered sulfur-containing ring) with a pyridine ring (six-membered nitrogen-containing aromatic ring). The chlorine substituent at the 4-position and the carboxylic acid group at the 2-position introduce electronic and steric effects that influence reactivity and intermolecular interactions. The IUPAC name, 4-chlorothieno[2,3-b]pyridine-2-carboxylic acid, reflects this substitution pattern.
Key identifiers include:
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SMILES:
OC(=O)C1=CC2=C(C=N1)S/C(=C\2Cl)N
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InChIKey:
VGXKUAIWPFROEJ-UHFFFAOYSA-N
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Canonical SMILES:
C1=CN=C2C(=C1Cl)C=C(S2)C(=O)O
Physicochemical Properties
While experimental data on solubility and partition coefficients are unavailable for this specific compound, predictive models based on its structure suggest moderate lipophilicity. The carboxylic acid group enhances water solubility via ionization at physiological pH, whereas the chlorine and aromatic systems contribute to hydrophobic interactions. Comparative analysis with structurally similar compounds, such as ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate (CAS No. 59713-58-5), reveals a calculated logP of 2.87 and aqueous solubility of 0.0754 mg/mL, though these values may vary for the 2-carboxylic acid derivative .
Property | Value |
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Molecular Formula | |
Molecular Weight | 213.64 g/mol |
CAS No. | 1379335-94-0 |
XLogP3 (Predicted) | 3.05 |
Topological Polar Surface Area | 67.43 Ų |
Synthesis and Chemical Modifications
Synthetic Routes
Applications in Drug Discovery
Lead Optimization
The compound’s dual functionality (carboxylic acid and chlorine) makes it a candidate for lead optimization in medicinal chemistry. For example:
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Bioisosteric replacement: Substituting carboxylate with tetrazole or sulfonamide groups to improve metabolic stability.
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Prodrug development: Esterification to enhance membrane permeability, followed by enzymatic hydrolysis in vivo.
Computational Modeling
In silico studies could predict binding affinities for targets such as:
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Protein kinases: EGFR, VEGFR, or CDKs.
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Microbial enzymes: Dihydrofolate reductase (DHFR) or β-lactamase.
Molecular docking simulations using the compound’s crystal structure (if available) or optimized geometry may identify promising therapeutic avenues.
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